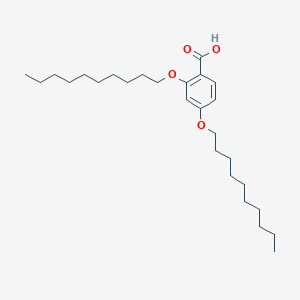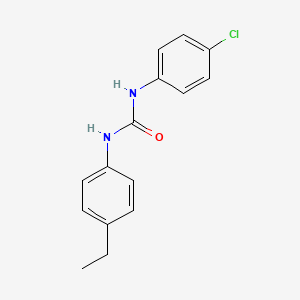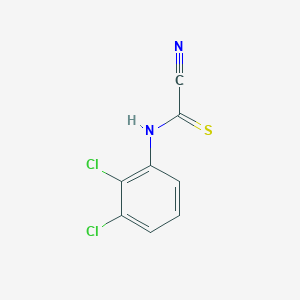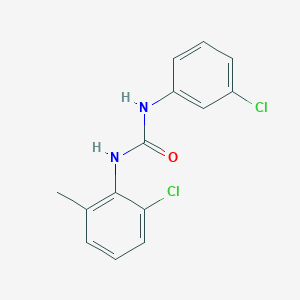
3-(1,3-Dithian-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dithian-2-yl)propan-1-ol is an organic compound with the molecular formula C7H14OS2. It is characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is often used in organic synthesis due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-yl)propan-1-ol can be synthesized through the reduction of dithianylacetone using microbial cultures such as Streptomyces sp., Aspergillus niger, and Geotrichum candidum . This method yields the compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, this compound is typically produced by the thioacetalization of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and offers high yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dithian-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like KMnO4 and OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 and NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, enolates, NH3, RNH2, NaOCH3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
3-(1,3-Dithian-2-yl)propan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1,3-Dithian-2-yl)propan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring provides stability and reactivity, allowing it to participate in a wide range of transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiolane: Similar in structure but contains a five-membered ring with two sulfur atoms.
1,3-Dithiane: Similar in structure but lacks the propanol group.
3-(Furan-2-yl)propan-1-ol: Contains a furan ring instead of a dithiane ring.
Uniqueness
3-(1,3-Dithian-2-yl)propan-1-ol is unique due to its combination of the dithiane ring and the propanol group, which provides distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in organic synthesis and various research applications .
Propriétés
Formule moléculaire |
C7H14OS2 |
|---|---|
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
3-(1,3-dithian-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-1-3-7-9-5-2-6-10-7/h7-8H,1-6H2 |
Clé InChI |
HAAITIBBBQSZDQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(SC1)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(4-fluorobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942948.png)



![1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)



![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)



![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)
![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
